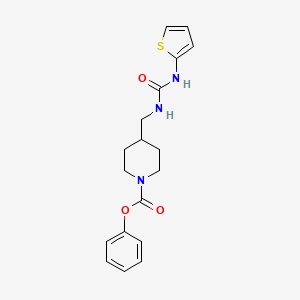

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a ureido-methyl group bearing a thiophen-2-yl moiety and a phenyl carboxylate ester. The structure combines a heterocyclic thiophene ring, a urea linkage, and a piperidine scaffold, which are common in bioactive molecules targeting enzymes, receptors, or transporters.

Properties

IUPAC Name |

phenyl 4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-17(20-16-7-4-12-25-16)19-13-14-8-10-21(11-9-14)18(23)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOHGKOYPLPBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an activated ester or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ureido group can be reduced to form amines.

Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ureido group can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate has been explored for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for the development of drugs aimed at various diseases.

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. The ureido group may facilitate binding to enzyme active sites, potentially leading to the inhibition of tumor growth .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, similar to other piperidine derivatives that have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines .

Biological Research

The compound serves as a valuable tool in biological studies, particularly in understanding enzyme inhibition and receptor interactions.

- Enzyme Inhibition Studies : It can be used to investigate the mechanisms of action of specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. The ureido moiety can form hydrogen bonds with amino acid residues, influencing enzyme activity .

- Protein-Ligand Interaction Studies : The structural characteristics allow it to be utilized in studies assessing how small molecules interact with larger biological macromolecules, providing insights into drug design and development .

Materials Science

In addition to its applications in medicinal chemistry and biology, Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate can also be explored for developing new materials.

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups can participate in various chemical reactions, leading to materials with tailored mechanical and thermal properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ureido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The piperidine ring can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to ureido-substituted piperidine/piperazine derivatives and benzothioamide analogs reported in the literature. Key structural and synthetic differences are highlighted below:

Structural Differences and Implications

Core Heterocycle: The target compound uses a piperidine ring, which is less basic and conformationally distinct compared to the piperazine core in compounds (e.g., 10d–10f). Piperidine’s six-membered ring may enhance metabolic stability compared to piperazine’s two nitrogen atoms, which increase solubility but also susceptibility to oxidation .

Ureido Substituents :

- The thiophen-2-yl group in the target compound introduces sulfur-based aromaticity and moderate electron-richness, contrasting with the electron-withdrawing trifluoromethyl (10d, 10e) or chlorophenyl (7f, 10f) groups in analogs. This difference may influence interactions with hydrophobic binding pockets or π-π stacking in biological targets.

Benzothioamides () prioritize hydrogen-bonding via the thioamide group, which may enhance target affinity but limit bioavailability .

Hypothetical Pharmacological Comparison

- Electron-Rich vs. Electron-Deficient Ureido Groups : Thiophen-2-yl’s electron-rich nature may favor interactions with electrophilic residues in enzymes (e.g., kinases), whereas trifluoromethyl or chlorophenyl groups (–2) could enhance binding to hydrophobic pockets.

- Ester Stability : The phenyl carboxylate in the target may resist hydrolysis better than ethyl esters (), prolonging in vivo half-life.

Biological Activity

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate features a complex structure that includes:

- Piperidine Ring : A six-membered ring containing nitrogen.

- Phenyl Group : Provides hydrophobic interactions.

- Thiophene Moiety : Contributes unique electronic properties and potential biological interactions.

- Ureido Group : Enhances solubility and reactivity.

The molecular formula is with a molecular weight of 373.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain enzyme activities by binding to their active sites, thereby blocking their function. The involvement in signal transduction pathways suggests potential applications in regulating cell growth and apoptosis .

Antimicrobial Properties

Research indicates that phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The presence of the thiophene ring may enhance its interaction with cancer-specific targets, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating potent antimicrobial properties .

- Cancer Cell Line Studies : In experiments involving various cancer cell lines, the compound showed IC50 values ranging from 10 to 25 µM, suggesting significant cytotoxic effects that warrant further exploration in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate | Similar core structure | Antimicrobial, anticancer | Explored for drug development |

| Phenyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | Different heterocycle | Moderate cytotoxicity | Less potent than the target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.